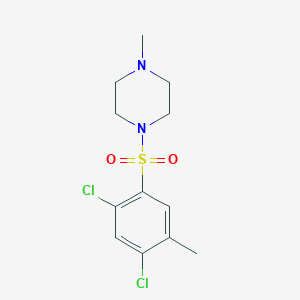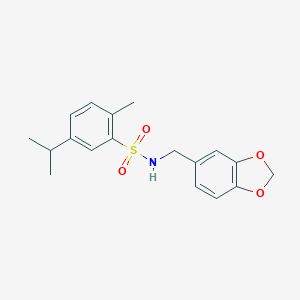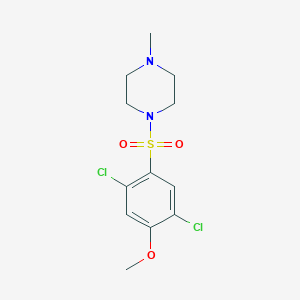
Diethyl-3-methyl-5-(4-methylbenzamido)thiophen-2,4-dicarboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of diethyl ester groups, a methyl group, and a 4-methylbenzamido group attached to the thiophene ring
Wissenschaftliche Forschungsanwendungen
Diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anti-microbial agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Research: It is used in studies involving enzyme inhibition and protein binding.
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antitubercular activity, with a focus on the mycolic acid synthesized by pks 13 as a potential target .
Result of Action
Similar compounds have shown moderate to excellent bioactivity against their target receptors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.
Biochemische Analyse
Biochemical Properties
Diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including topoisomerases and proteases. The interaction with topoisomerases, for instance, involves the binding of the compound to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to the disruption of DNA replication and transcription processes, making it a potential candidate for anti-cancer therapies .
Additionally, diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate interacts with proteins involved in cell signaling pathways. These interactions can modulate the activity of signaling proteins, leading to alterations in cellular responses. The compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes and proteins is crucial for its biochemical activity .
Cellular Effects
The effects of diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism. This is achieved through the activation of caspases, which are proteases that play a key role in the execution of apoptosis .
Furthermore, diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of kinases in this pathway, the compound can alter gene expression and cellular metabolism. This modulation can lead to changes in cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site. This binding can occur through covalent or non-covalent interactions, depending on the nature of the enzyme and the compound .
In addition to enzyme inhibition, diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate can also activate certain enzymes by inducing conformational changes that enhance their activity. This dual ability to inhibit or activate enzymes makes it a versatile tool in biochemical research .
The compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions for extended periods, allowing for prolonged experimental observations .
Degradation products of diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate can also exhibit biological activity, which may complicate the interpretation of experimental results. Long-term exposure to the compound has been associated with sustained alterations in cellular metabolism and gene expression, highlighting the importance of temporal considerations in experimental design .
Dosage Effects in Animal Models
The effects of diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-proliferative activities. These effects are mediated through the modulation of signaling pathways and enzyme activities .
At high doses, diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical cellular components and the generation of reactive oxygen species . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biological activity without inducing toxicity .
Metabolic Pathways
Diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels .
The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion. The interaction with specific enzymes and cofactors in these pathways is crucial for the compound’s biotransformation and elimination .
Transport and Distribution
The transport and distribution of diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and efflux .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Benzamido Group: The 4-methylbenzamido group can be introduced through an amide coupling reaction using 4-methylbenzoic acid and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves esterification to introduce the diethyl ester groups, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate
- Diethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2,4-dicarboxylate
Uniqueness
Diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate is unique due to the specific positioning of the 4-methylbenzamido group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct electronic properties and binding affinities compared to similar compounds.
Eigenschaften
IUPAC Name |
diethyl 3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-5-24-18(22)14-12(4)15(19(23)25-6-2)26-17(14)20-16(21)13-9-7-11(3)8-10-13/h7-10H,5-6H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDOBVFNODSMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amine](/img/structure/B511441.png)
![6-(2,2-Diphenylvinyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B511500.png)

![7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B511503.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511520.png)
![N-(4-{[2-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B511524.png)







